7-Hydroxy-8-methoxy-2-oxo-2H-chromene-6-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-methoxy-2-oxo-2H-chromene-6-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate reagents under controlled conditions. For instance, the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as employing green solvents and catalysts, is often considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-8-methoxy-2-oxo-2H-chromene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions at the hydroxyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
7-Hydroxy-8-methoxy-2-oxo-2H-chromene-6-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various coumarin derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of 7-Hydroxy-8-methoxy-2-oxo-2H-chromene-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of monoamine oxidase by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde
- 7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde
- 7-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde
Uniqueness
7-Hydroxy-8-methoxy-2-oxo-2H-chromene-6-carbaldehyde is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various applications .
Properties
CAS No. |
82334-23-4 |
---|---|
Molecular Formula |
C11H8O5 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
7-hydroxy-8-methoxy-2-oxochromene-6-carbaldehyde |
InChI |
InChI=1S/C11H8O5/c1-15-11-9(14)7(5-12)4-6-2-3-8(13)16-10(6)11/h2-5,14H,1H3 |
InChI Key |
IJNDWEFBRLVART-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1O)C=O)C=CC(=O)O2 |
Origin of Product |
United States |
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